Borane Diisoamyl Sulfide

Catalog No.
S1501328
CAS No.
183118-10-7
M.F
C10H22BS
M. Wt
185.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Borane Diisoamyl Sulfide

CAS Number

183118-10-7

Product Name

Borane Diisoamyl Sulfide

Molecular Formula

C10H22BS

Molecular Weight

185.16 g/mol

InChI

InChI=1S/C10H22S.B/c1-9(2)5-7-11-8-6-10(3)4;/h9-10H,5-8H2,1-4H3;

InChI Key

MCVWVIORQZOVDO-UHFFFAOYSA-N

SMILES

[B].CC(C)CCSCCC(C)C

Canonical SMILES

[B].CC(C)CCSCCC(C)C

Reducing Agent:

Borane Diisoamyl Sulfide (BDAIS) is a valuable tool in scientific research due to its high reactivity stemming from its unsaturated boron center. This property makes it a potent reducing agent, capable of selectively reducing various organic and inorganic compounds. BDAIS was first introduced for this purpose in 1970 by researchers at Moscow State University [].

Here are some specific examples of its reducing capabilities:

  • Deoxygenation: BDAIS can remove oxygen atoms from organic molecules, converting them to their corresponding deoxygenated forms. This is particularly useful in the synthesis of alcohols, aldehydes, and ketones from their corresponding carboxylic acids, esters, and amides. []
  • Desulfurization: BDAIS can also remove sulfur atoms from organic molecules, facilitating the synthesis of sulfur-free compounds from their sulfur-containing counterparts. []
  • Reduction of metal ions: BDAIS can reduce certain metal ions to lower oxidation states, finding application in various areas of inorganic chemistry, including catalysis and material science. []

Safety Considerations:

It's crucial to note that while BDAIS offers valuable applications in research, it also possesses significant safety concerns. Due to its high reactivity:

  • Flammable: BDAIS is a highly flammable liquid and can ignite spontaneously upon contact with air. []
  • Skin and eye irritant: BDAIS can cause severe skin and eye irritation upon contact. []

Therefore, strict safety protocols are mandatory when handling BDAIS in a laboratory setting.

Additional Potential Applications:

While primarily used as a reducing agent, ongoing research explores the potential of BDAIS in other scientific fields:

  • Antimicrobial properties: BDAIS exhibits limited biological activity and possesses some antimicrobial properties, making it a potential candidate for pharmaceutical research. []

Borane diisoamyl sulfide is a chemical compound characterized by its formula BH3S(C5H11)2\text{BH}_3\cdot \text{S}(\text{C}_5\text{H}_{11})_2. It is an adduct formed from borane and diisoamyl sulfide, which enhances the stability and solubility of borane in various solvents. This compound is particularly notable for its utility in hydroboration and reduction reactions, providing a more stable alternative to other borane reagents, such as borane-tetrahydrofuran. The unique structure of borane diisoamyl sulfide allows it to participate effectively in organic synthesis, making it a valuable reagent in both academic and industrial settings .

BDAS acts as a reducing agent by donating a hydrogen atom to the substrate molecule. The electron-deficient boron atom in BDAS accepts an electron pair from the substrate, forming a new B-H bond and reducing the substrate molecule in the process [].

BDAS poses significant safety hazards due to its high reactivity:

  • Flammability: BDAS is a highly flammable liquid and can ignite spontaneously upon contact with air [].
  • Skin and eye irritant: BDAS can cause severe skin burns and eye damage upon contact. It is crucial to wear appropriate personal protective equipment (PPE) when handling BDAS [].
  • Toxicity: Limited data is available on the specific toxicity of BDAS. However, due to its ability to react readily with water in biological systems, it is likely to be harmful if inhaled or ingested.

Hydroboration

Borane diisoamyl sulfide is primarily used in hydroboration reactions, where it reacts with alkenes and alkynes. In this process, the dimethyl sulfide component dissociates to liberate diborane, which then adds to unsaturated bonds in an anti-Markovnikov fashion. This results in the formation of organoborane intermediates that are crucial for subsequent transformations in organic synthesis .

Reductions

Borane diisoamyl sulfide can be synthesized by the reaction of diborane with diisoamyl sulfide:

B2H6+2S(C5H11)22BH3S(C5H11)2\text{B}_2\text{H}_6+2\text{S}(\text{C}_5\text{H}_{11})_2\rightarrow 2\text{BH}_3\cdot \text{S}(\text{C}_5\text{H}_{11})_2

This reaction typically occurs under controlled conditions to ensure efficiency and safety due to the flammable nature of both diborane and diisoamyl sulfide. The product can be purified through bulb-to-bulb vacuum transfer techniques .

Research on interaction studies involving borane diisoamyl sulfide primarily focuses on its reactivity with different substrates during hydroboration and reduction processes. Studies indicate that the presence of diisoamyl sulfide modulates the reactivity of boron species, allowing for selective transformations without significant side reactions. This makes it a preferred reagent in asymmetric synthesis when combined with chiral catalysts .

Several compounds share structural or functional similarities with borane diisoamyl sulfide. Here are some notable examples:

Compound NameFormulaKey Characteristics
Borane dimethyl sulfideBH3S(CH3)2\text{BH}_3\cdot \text{S}(\text{CH}_3)_2Commonly used for hydroboration; less stable than diisoamyl variant.
Borane-tetrahydrofuranBH3THF\text{BH}_3\cdot \text{THF}Requires sodium borohydride for stabilization; used widely but less stable than diisoamyl derivative.
Borane-diethyl sulfideBH3S(C2H5)2\text{BH}_3\cdot \text{S}(\text{C}_2\text{H}_5)_2Similar reactivity but different steric properties compared to diisoamyl variant.
Boron trifluorideBF3\text{BF}_3Strong Lewis acid; used in catalysis but lacks reducing properties of boranes.

Uniqueness of Borane Diisoamyl Sulfide

Borane diisoamyl sulfide stands out due to its enhanced stability and solubility compared to other boranes. Its ability to undergo hydroboration and reduction reactions efficiently while minimizing side reactions makes it a valuable reagent in organic chemistry. The presence of branched isoamyl groups contributes to its unique properties, allowing for selective reactivity that is not as pronounced in simpler or less sterically hindered compounds .

Dates

Modify: 2024-04-14

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